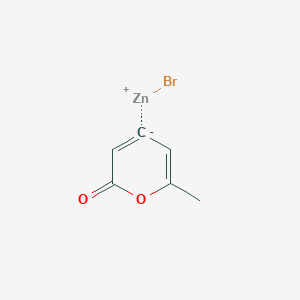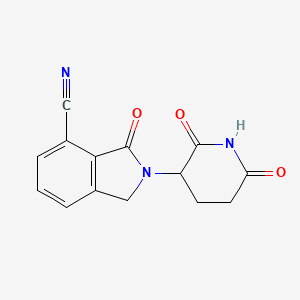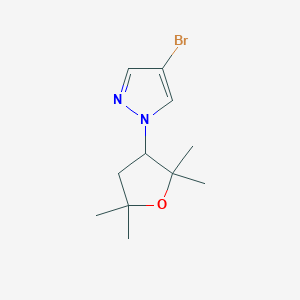
6-phenyl-2,4-dihydro-1H-pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are considered privileged structures in medicinal chemistry. The presence of nitrogen atoms at positions 1 and 2 in the six-membered ring, along with an oxygen atom at position 3, makes this compound a versatile scaffold for drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method is the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation . Another approach involves the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-phenyl-2,4-dihydro-1H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, which exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6-phenyl-2,4-dihydro-1H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition is achieved through the compound’s binding to specific receptors or enzymes involved in the calcium signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring but lacks the oxygen atom at position 3.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Uniqueness
6-phenyl-2,4-dihydro-1H-pyridazin-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom at position 3. This structural feature contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug design .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
6-phenyl-2,4-dihydro-1H-pyridazin-3-one |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |
InChI-Schlüssel |
OGPWXKSXYFGAJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(NNC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)

![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)




![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
